molecular formula C26H19N3O3S2 B5026577 3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5026577
M. Wt: 485.6 g/mol
InChI Key: IAOFHUHAVMQUDG-OYKKKHCWSA-N
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Description

The compound “3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a derivative of 1,3-thiazolidin-4-one . The 1,3-thiazolidin-4-one nucleus and its functionalized analogues have significant pharmacological importance and are found in commercial pharmaceuticals .


Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues started in the mid-nineteenth century . Advanced synthesis methodologies have been developed for obtaining these functional groups, including green chemistry . A sterically encumbered 3-thioxo-1,3-diphosphapropene, bearing a P C–P S skeleton, was prepared and allowed to react with a carbonyltungsten(0) reagent and iodine .


Molecular Structure Analysis

The molecular structure of “this compound” is a complex structure with a molecular formula of C10H9NOS2 . The molecular weight is 223.31 .


Chemical Reactions Analysis

Under transition-metal-free reaction conditions, a variety of easily available arylamines react with elemental sulfur and CO2 (1 atm) to give functional thiazolidin-2-ones and 1,3-thiazinan-2-ones in moderate to good yields via C–H bond functionalization .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C10H9NOS2 and a molecular weight of 223.31 . Further physical and chemical properties are not specified in the available resources.

Future Directions

The 1,3-thiazolidin-4-one nucleus and functionalized analogues such as glitazones (1,3-thiazolidine-2,4-diones), rhodanines (2-thioxo-1,3-thiazolidin-4-ones) and pseudothiohydantoins (2-imino-1,3-thiazolidine-2-4-ones) have great pharmacological importance, and they are already found in commercial pharmaceuticals . Studies indicate a promising future in the area of medicinal chemistry with potential activities against different diseases .

properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S2/c1-17-7-6-9-20(13-17)28-25(30)24(34-26(28)33)14-19-16-27(23-12-5-3-10-21(19)23)15-18-8-2-4-11-22(18)29(31)32/h2-14,16H,15H2,1H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOFHUHAVMQUDG-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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